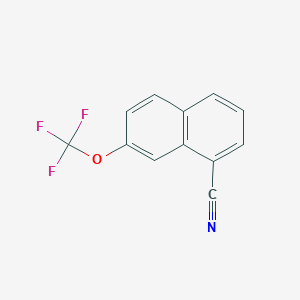

1-Cyano-7-(trifluoromethoxy)naphthalene

Description

Significance of Naphthalene (B1677914) Core Functionalization in Molecular Design

The functionalization of the naphthalene core is a critical strategy in molecular design, offering a pathway to a diverse range of applications. In medicinal chemistry, naphthalene derivatives are found in numerous FDA-approved drugs, highlighting their therapeutic potential. nih.govekb.eg The naphthalene ring system is present in drugs for anti-tumor, anti-arrhythmia, and antioxidant therapy. nih.gov The introduction of substituents can enhance the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates. mdpi.comnih.gov For instance, the naphthalene moiety has been used as a surrogate for a benzene (B151609) ring to improve the chemical and metabolic stability of active molecules while retaining their pharmacological properties. nih.gov

In materials science, functionalized naphthalenes are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials due to their unique photophysical properties. The ability to control the substitution pattern on the naphthalene ring allows for the precise tuning of emission wavelengths and quantum yields.

Academic Context of Cyano and Trifluoromethoxy Substituents in Aromatic Chemistry

The cyano (-C≡N) and trifluoromethoxy (-OCF₃) groups are two of the most impactful substituents in modern aromatic chemistry, each imparting distinct and powerful electronic effects.

The cyano group is a strong electron-withdrawing group with a linear geometry. youtube.com Its presence on an aromatic ring significantly influences the molecule's electronic properties, polarity, and ability to engage in intermolecular interactions. fiveable.me In medicinal chemistry, the cyano group can improve solubility, metabolic stability, and target-specific binding. fiveable.me It is also a versatile synthetic handle, readily converted into other functional groups such as carboxylic acids, amides, and amines. youtube.comnih.gov

The trifluoromethoxy group is a unique substituent known for its high metabolic stability, lipophilicity, and strong electron-withdrawing nature. bohrium.com The C-F bond is one of the strongest in organic chemistry, contributing to the metabolic robustness of molecules containing the -OCF₃ group. mdpi.com This group can enhance a drug candidate's lipophilicity, facilitating membrane permeability and improving its pharmacokinetic profile. mdpi.com The trifluoromethoxy group's ability to modulate pKa and engage in specific non-covalent interactions makes it a valuable tool in drug design. mdpi.com

Research Rationale for Investigating 1-Cyano-7-(trifluoromethoxy)naphthalene Derivatives

The investigation into derivatives of this compound is driven by the synergistic effects of its constituent functional groups on the naphthalene scaffold. The combination of a potent electron-withdrawing cyano group and the lipophilic, metabolically stable, and electron-withdrawing trifluoromethoxy group on a rigid aromatic platform creates a molecule with a unique electronic and physicochemical profile.

Table 1: Physicochemical Properties of Substituted Naphthalenes

| Property | Naphthalene | 1-Cyanonaphthalene |

|---|---|---|

| Molecular Formula | C₁₀H₈ | C₁₁H₇N |

| Molecular Weight | 128.18 g/mol orst.edu | 153.18 g/mol sigmaaldrich.com |

| Melting Point | 80.26 °C | 35.5 - 36 °C chemicalbook.com |

| Boiling Point | 218 °C | 296 - 299 °C chemicalbook.com |

| Solubility in Water | 30 mg/L orst.edu | Data not available |

This table presents data for naphthalene and 1-cyanonaphthalene to provide a comparative context for the properties of substituted naphthalenes.

Researchers would be interested in exploring how this specific substitution pattern influences biological activity, with potential applications in areas such as oncology, where naphthalene derivatives have shown promise. nih.govresearchgate.net The electronic nature of the substituents could also make these derivatives candidates for materials science applications, such as in the development of novel dyes or electronic components.

Overview of Advanced Research Trajectories for Substituted Naphthalenes

Current research on substituted naphthalenes is following several exciting trajectories. One major area of focus is the development of new synthetic methodologies to achieve regioselective functionalization of the naphthalene core. anr.frresearchgate.netresearchgate.net This includes C-H activation strategies that allow for the direct introduction of functional groups onto the naphthalene ring, offering more efficient and environmentally friendly synthetic routes. anr.fr

In medicinal chemistry, there is a continued effort to develop naphthalene-based compounds with improved therapeutic indices. This involves the synthesis and evaluation of novel derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govekb.egnih.gov The exploration of naphthalene-heterocycle hybrids is also a promising avenue for the discovery of new drug candidates. nih.gov

In the realm of materials science, researchers are investigating the use of substituted naphthalenes in the design of new organic semiconductors, liquid crystals, and fluorescent sensors. The ability to tune the optical and electronic properties of the naphthalene core through substitution is key to these advancements.

Structure

3D Structure

Properties

Molecular Formula |

C12H6F3NO |

|---|---|

Molecular Weight |

237.18 g/mol |

IUPAC Name |

7-(trifluoromethoxy)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C12H6F3NO/c13-12(14,15)17-10-5-4-8-2-1-3-9(7-16)11(8)6-10/h1-6H |

InChI Key |

CLIIYIKFKRVXMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyano 7 Trifluoromethoxy Naphthalene and Its Analogs

Strategies for Assembling the Substituted Naphthalene (B1677914) Scaffold

The construction of the 1-substituted-7-(trifluoromethoxy)naphthalene framework can be approached in two principal ways: by building the naphthalene core from acyclic precursors (de novo synthesis) or by modifying a pre-existing naphthalene system.

De Novo Naphthalene Core Construction Approaches

De novo strategies offer the advantage of installing the desired substituents at specific positions from the outset. One such approach involves the cyclization of suitably substituted diene precursors. For instance, a method for synthesizing trifluoromethyl-substituted naphthalenes has been reported that involves the 1,2-addition of a benzyl (B1604629) Grignard reagent to a trifluoromethyl ketone bearing a dihydropyranyl group. soton.ac.uk The resulting alcohol can be dehydrated to form an intermediate diene, which then undergoes thermal or acid-catalyzed cyclization to afford the substituted naphthalene. soton.ac.uk A similar strategy could be envisioned for the synthesis of trifluoromethoxy-substituted naphthalenes.

Another powerful de novo method is the [4+2] cycloaddition reaction between an aryne and a suitable diene. rsc.org For example, substituted 2-pyrones can react with aryne intermediates, generated from o-silylaryl triflates, to produce multisubstituted naphthalenes after a decarboxylative aromatization. rsc.org This method allows for the synthesis of highly functionalized naphthalenes with a wide range of substituents. rsc.org

A more recent and innovative approach involves the nitrogen-to-carbon transmutation of isoquinolines. nih.gov This method utilizes a commercially available phosphonium (B103445) ylide to replace the nitrogen atom in the isoquinoline (B145761) ring with a carbon atom, yielding a substituted naphthalene. nih.gov This strategy could potentially be adapted for the synthesis of 7-(trifluoromethoxy)naphthalene derivatives if the corresponding substituted isoquinoline is accessible.

Functionalization of Pre-formed Naphthalene Systems

The functionalization of a pre-existing naphthalene ring is often a more direct and practical approach. Starting with a readily available naphthalene derivative, such as 7-(trifluoromethoxy)naphthalen-1-ol or a related compound, various C-H functionalization or substitution reactions can be employed to introduce the desired substituents.

Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control in terms of regioselectivity. nih.govresearchgate.net However, the development of directed C-H functionalization methods has provided more precise control. For example, a directing group can be used to guide a transition metal catalyst to a specific C-H bond for functionalization. While specific examples for the C1 functionalization of 7-(trifluoromethoxy)naphthalene are not abundant in the literature, the principles of directed C-H activation are well-established for naphthalene systems. researchgate.netresearchgate.net

Regioselective Introduction of the Cyano Functionality

Once the 7-(trifluoromethoxy)naphthalene scaffold is in hand, the next critical step is the regioselective introduction of the cyano group at the C1 position.

Direct Cyanation Reactions on Naphthalene Derivatives

Direct C-H cyanation of aromatic compounds is an attractive synthetic strategy as it avoids the pre-functionalization of the starting material. However, achieving high regioselectivity on a complex naphthalene system can be challenging. While methods for the direct C-H acylation of naphthalenes have been developed, direct cyanation often requires specific directing groups or proceeds with a mixture of isomers. rsc.org

Nucleophilic Displacement Pathways for Cyano Group Incorporation

Nucleophilic aromatic substitution (SNAAr) reactions can be a viable route for introducing a cyano group, particularly if a good leaving group (such as a halide) is present at the C1 position and the naphthalene ring is sufficiently activated by electron-withdrawing groups. The trifluoromethoxy group at C7 is electron-withdrawing, which would facilitate such a reaction. However, this approach is generally less common for the synthesis of aryl nitriles compared to transition metal-catalyzed methods.

Palladium-Catalyzed Cyanation Protocols

Palladium-catalyzed cyanation of aryl halides and triflates is arguably the most versatile and reliable method for the regioselective introduction of a cyano group onto an aromatic ring. rsc.orgorganic-chemistry.orgnih.govnih.govresearchgate.net This methodology is tolerant of a wide range of functional groups and generally proceeds with high yields. organic-chemistry.orgnih.govnih.gov

The reaction typically involves the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by transmetalation with a cyanide source (e.g., zinc cyanide or potassium cyanide) and subsequent reductive elimination to afford the aryl nitrile and regenerate the palladium(0) catalyst. researchgate.net

A significant advancement in this area is the development of mild and efficient palladium-catalyzed cyanation reactions that can be performed at or near room temperature in aqueous media. organic-chemistry.orgnih.govnih.gov These methods often utilize specialized phosphine (B1218219) ligands to facilitate the catalytic cycle and prevent catalyst deactivation by the cyanide nucleophile. organic-chemistry.orgnih.govresearchgate.net For the synthesis of 1-cyano-7-(trifluoromethoxy)naphthalene, a plausible route would involve the preparation of 1-bromo- or 1-iodo-7-(trifluoromethoxy)naphthalene, followed by a palladium-catalyzed cyanation.

Below is a table summarizing representative conditions for palladium-catalyzed cyanation of aryl halides, which would be applicable to the synthesis of the target compound.

| Catalyst/Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dba)₂ / Ligand | Zn(CN)₂ | H₂O/THF | rt - 40 | 88 (for lersivirine (B1674767) synthesis) | organic-chemistry.org |

| Pd₂ (dba)₃ / dppf | KCN | Toluene | 100 | 95 | |

| Pd(OAc)₂ / SPhos | Zn(CN)₂ | DMA | 120 | 92 | |

| Pd(PPh₃)₄ | KCN | DMF | 140 | 85 |

This table is illustrative and specific conditions would need to be optimized for the 1-halo-7-(trifluoromethoxy)naphthalene substrate.

Transformation of Precursor Functional Groups to Nitriles

The introduction of a nitrile (cyano) group onto an aromatic ring is a fundamental transformation in organic synthesis. For a substrate like 7-(trifluoromethoxy)naphthalene, two primary methods are employed for the conversion of a precursor functional group at the C-1 position into a nitrile: the Sandmeyer reaction and the Rosenmund-von Braun reaction.

The Sandmeyer reaction provides a versatile pathway for converting an aromatic primary amine into a variety of functional groups, including the nitrile. researchgate.netnih.govorganic-chemistry.org This process begins with the diazotization of a precursor, 7-(trifluoromethoxy)naphthalen-1-amine, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt, which facilitates the displacement of the diazonium group with a cyanide ion, releasing nitrogen gas and yielding the target this compound. researchgate.netnih.gov The reaction is an example of a radical-nucleophilic aromatic substitution. researchgate.net

| Reaction Step | Reagents & Conditions | Precursor | Product | Typical Yield |

| Diazotization | NaNO₂, aq. HCl, 0-5 °C | 7-(trifluoromethoxy)naphthalen-1-amine | 7-(trifluoromethoxy)naphthalene-1-diazonium chloride | High (used in situ) |

| Cyanation | CuCN, heat | 7-(trifluoromethoxy)naphthalene-1-diazonium chloride | This compound | 60-90% |

Alternatively, the Rosenmund-von Braun reaction allows for the direct conversion of an aryl halide to an aryl nitrile. beilstein-journals.org In this approach, a precursor such as 1-bromo-7-(trifluoromethoxy)naphthalene would be subjected to cyanation using a stoichiometric amount of copper(I) cyanide, often in a high-boiling polar solvent like DMF or pyridine (B92270) at elevated temperatures. beilstein-journals.org While effective, the classic conditions can be harsh. Modern modifications of this reaction may employ catalytic amounts of copper or palladium complexes and milder conditions, enhancing its applicability to sensitive substrates.

| Reaction | Reagents & Conditions | Precursor | Product | Typical Yield |

| Rosenmund-von Braun | CuCN, Pyridine or DMF, 150-200 °C | 1-Bromo-7-(trifluoromethoxy)naphthalene | This compound | 70-95% |

Precision Synthesis of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal and materials chemistry due to its unique electronic properties and high lipophilicity. beilstein-journals.org Its synthesis on a naphthalene ring requires specialized reagents and conditions.

The most direct route to the trifluoromethoxy group involves the O-trifluoromethylation of a corresponding hydroxyl-substituted precursor, such as 7-hydroxy-1-cyanonaphthalene (7-cyanonaphthalen-2-ol). This transformation is challenging due to the hard nature of the oxygen atom. nih.gov Modern electrophilic trifluoromethylating reagents have been developed to overcome this challenge. Hypervalent iodine compounds, such as Togni's reagents, are widely used for the trifluoromethylation of alcohols and phenols. youtube.comrsc.orgnih.gov The reaction of a naphthol with a Togni reagent, often activated by a Lewis acid or a base, can provide the desired aryl trifluoromethyl ether. encyclopedia.pubnih.gov Another class of effective electrophilic reagents are the S-(trifluoromethyl)dibenzothiophenium salts, known as Umemoto's reagents. researchgate.netorganicchemistrytutor.com These reagents can trifluoromethylate phenols, although reactions may require specific catalysts or conditions to achieve high yields. nih.govencyclopedia.pub

Triflylation is the process of converting a hydroxyl group into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group. Triflyl chloride (CF₃SO₂Cl) is a common reagent for this transformation. beilstein-journals.org The triflate group is an exceptionally good leaving group, making aryl triflates versatile intermediates in cross-coupling reactions. While not a direct method for forming the trifluoromethoxy group, the creation of a naphthyl triflate is a key strategic step. For instance, a triflate can be subjected to palladium-catalyzed cyanation, providing an alternative route to installing the nitrile group.

In a different context, trifluoromethyl triflate (CF₃OTf) has been utilized as a source of the trifluoromethoxy group for the synthesis of heteroaromatic trifluoromethyl ethers, where it acts as a bifunctional reagent. researchgate.net

The successful formation of the trifluoromethoxy group often depends on a carefully selected set of ancillary reagents that mediate the reaction.

Catalysts: O-trifluoromethylation reactions can be promoted by various catalysts. Silver salts (e.g., Ag₂CO₃, AgOTf) are used in oxidative trifluoromethylations with nucleophilic CF₃ sources like Me₃SiCF₃. encyclopedia.pub Zinc salts, such as Zn(NTf₂)₂, can activate Togni's reagents for the trifluoromethylation of alcohols. nih.gov

Bases: Non-nucleophilic bases like diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃) are often required to deprotonate the precursor naphthol, generating a more nucleophilic naphthoxide intermediate that can react with the electrophilic trifluoromethylating agent. encyclopedia.pub

Solvents: The choice of solvent is critical. Polar aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile, or dimethylformamide (DMF) are commonly employed to dissolve the reagents and facilitate the reaction while remaining inert to the reactive intermediates.

| Reagent Type | Examples | Function |

| Electrophilic CF₃ Reagents | Togni Reagent II, Umemoto's Reagents | Source of electrophilic "CF₃⁺" for O-trifluoromethylation |

| Catalysts/Activators | AgOTf, Zn(NTf₂)₂, CuI | Mediate oxidative coupling; activate CF₃ reagents |

| Bases | DIPEA, Cs₂CO₃ | Deprotonate precursor hydroxyl group |

| Triflylating Agents | Triflyl Chloride (CF₃SO₂Cl) | Convert -OH to a triflate (-OTf) leaving group |

Convergent and Divergent Synthetic Routes

A logical stepwise synthesis must account for the directing effects of the substituents. The trifluoromethoxy group (-OCF₃) is an ortho-para director, although it deactivates the aromatic ring towards electrophilic substitution. beilstein-journals.org Conversely, the cyano group (-CN) is a strong deactivating and meta-directing group. Therefore, it is synthetically advantageous to introduce the cyano group late in the sequence.

A plausible and efficient synthetic route would commence with a readily available starting material, 2-naphthol (B1666908) (also known as naphthalen-2-ol), and proceed through a sequence of functional group installations and transformations.

O-Trifluoromethylation: The initial step would be the conversion of the hydroxyl group of 2-naphthol to a trifluoromethoxy group. This can be achieved using an electrophilic trifluoromethylating agent, such as a Togni or Umemoto reagent, in the presence of a suitable base, to form 2-(trifluoromethoxy)naphthalene.

Electrophilic Nitration: The next step is the introduction of a functional group handle at the C-1 position. Electrophilic nitration of 2-(trifluoromethoxy)naphthalene using standard nitrating agents (e.g., HNO₃/H₂SO₄) is expected to proceed with high regioselectivity. youtube.comencyclopedia.pub The -OCF₃ group at C-7 (equivalent to C-2) directs the incoming electrophile primarily to the adjacent alpha-position (C-1), yielding 1-nitro-7-(trifluoromethoxy)naphthalene. rsc.org

Reduction of Nitro Group: The nitro group is then reduced to a primary amine. This can be accomplished using a variety of standard reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (H₂ over Pd/C), to afford 1-amino-7-(trifluoromethoxy)naphthalene.

Sandmeyer Cyanation: Finally, the amino group is converted to the target nitrile functionality. As described in section 2.2.4, this is achieved via diazotization followed by treatment with copper(I) cyanide to yield this compound. nih.govorganic-chemistry.org

This stepwise sequence leverages established and reliable reactions, controlling regioselectivity by introducing the functional groups in a strategic order.

Late-Stage Functionalization Methodologies

Late-stage functionalization (LSF) is a powerful strategy in medicinal and materials chemistry that involves introducing functional groups into complex molecules at the final stages of a synthetic sequence. This approach avoids the need to carry sensitive functional groups through a lengthy synthesis. For a molecule like this compound, LSF could be employed to introduce either the cyano or the trifluoromethoxy group onto a pre-existing naphthalene scaffold.

C–H activation has emerged as a prominent technique for LSF, allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, thus streamlining synthetic routes. rsc.org The naphthalene core is a key structural motif in many bioactive compounds and organic materials, making the development of C-H functionalization methods for this scaffold an area of significant research. anr.fr

Late-Stage Cyanation: Palladium-catalyzed cyanation of aryl halides or triflates is a well-established method that can be applied in the late stages of synthesis. rsc.org Recent advancements have enabled these reactions to proceed under mild conditions, even in aqueous media, enhancing their applicability to complex and sensitive substrates. researchgate.netorganic-chemistry.org For instance, a pre-existing 7-(trifluoromethoxy)naphthalene derivative bearing a halide at the 1-position could be subjected to palladium-catalyzed cyanation using reagents like zinc cyanide. This approach is noted for its tolerance of various functional groups. organic-chemistry.org Furthermore, direct arene cyanation via palladium catalysis represents a cutting-edge LSF technique. amanote.com

Late-Stage Trifluoromethoxylation: The trifluoromethoxy group is a crucial substituent in modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The direct introduction of an -OCF₃ group onto an aromatic ring is challenging. However, methods for the late-stage trifluoromethylation of benzylic C-H bonds have been developed, which proceed under mild conditions. nih.gov While this specific methodology applies to benzylic positions, ongoing research into C-H functionalization continues to yield new reagents and methods for installing fluorine-containing groups onto aromatic systems.

Methodological Advancements in Naphthalene Synthesis

Beyond LSF, general advancements in the synthesis and functionalization of the naphthalene skeleton provide a toolbox for constructing complex derivatives. These include novel catalytic systems and the development of new reagents.

Catalysis plays a central role in the selective functionalization of naphthalene. nih.gov Various transition metals have been successfully employed to direct reactions to specific positions on the naphthalene ring, a task that can be difficult to control with traditional electrophilic aromatic substitution. nih.govnih.gov

Ruthenium-Catalyzed Functionalization: Ruthenium catalysts have been utilized for the remote C-H functionalization of naphthalenes. rsc.orgrsc.org A notable development is a three-component reaction that allows for the modular synthesis of multifunctional naphthalenes from simple starting materials. This P(III)-assisted ruthenium-catalyzed remote C–H functionalization can tolerate a wide variety of functional groups. rsc.orgrsc.org

Rhodium-Catalyzed Functionalization: Rhodium catalysts have been effectively used for the double C-H functionalization of arenes with alkynes to construct the naphthalene framework itself. thieme-connect.com This method provides an efficient route to larger condensed aromatic systems from readily available hydrocarbons. thieme-connect.com

Palladium-Catalyzed Functionalization: Palladium catalysis is widely used for regioselective functionalization. anr.fr By using specific directing groups, palladium catalysts can facilitate reactions like oxygenation or halogenation at specific positions (e.g., C2, C8) on the naphthalene core, which can then be further elaborated. anr.fr

The following table summarizes key catalytic approaches for naphthalene functionalization:

| Catalyst System | Type of Functionalization | Key Features |

| Ruthenium (Ru) | Remote C-H Functionalization | Enables three-component reactions; tolerates diverse functional groups. rsc.orgrsc.org |

| Rhodium (Rh) | Double C-H Functionalization / Annulation | Constructs naphthalene framework from arenes and alkynes. thieme-connect.com |

| Palladium (Pd) | Directed C-H Functionalization (e.g., Oxygenation, Halogenation, Cyanation) | High regioselectivity controlled by directing groups; mild reaction conditions. anr.frrsc.org |

Novel Reagent Development for Complex Naphthalene Derivatives

The development of novel reagents is crucial for accessing complex and uniquely substituted naphthalenes. These reagents can enable new types of chemical transformations or provide safer, more efficient alternatives to existing methods.

One innovative strategy involves the use of phosphonium ylides as a carbon source in a nitrogen-to-carbon single-atom transmutation of isoquinolines. nih.gov This method provides convenient access to a wide range of substituted naphthalenes from readily available isoquinoline precursors. The reaction proceeds through a ring-opening, 6π-electrocyclization, and elimination sequence. nih.gov This approach is tolerant of many functional groups, including halides and heterocycles. nih.gov

Another area of advancement is the use of triflic anhydride (B1165640) (Tf₂O) to mediate carbonyl activation. This approach generates highly reactive intermediates that can facilitate diverse transformations, including the formation of complex tetrasubstituted alkenes that could potentially be part of a larger naphthalene-containing structure. rsc.org

For the introduction of the cyano group, acetone (B3395972) cyanohydrin has been utilized as a safe and effective cyanide source in visible-light-induced reactions under aqueous conditions, avoiding the need for metal catalysts, bases, or ligands. researchgate.net

Advanced Spectroscopic Elucidation and Structural Characterization of 1 Cyano 7 Trifluoromethoxy Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule such as 1-cyano-7-(trifluoromethoxy)naphthalene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments is essential for complete structural assignment.

High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the carbon-hydrogen framework of the molecule. The predicted chemical shifts are influenced by the electron-withdrawing effects of the cyano (-CN) and trifluoromethoxy (-OCF₃) groups, as well as the anisotropic effects of the naphthalene (B1677914) ring system.

The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene core. The protons are anticipated to appear as doublets and triplets (or more complex multiplets) due to spin-spin coupling with their neighbors. The predicted chemical shifts suggest a downfield shift for protons closer to the electron-withdrawing substituents.

The ¹³C NMR spectrum is predicted to display twelve unique signals. This includes ten signals for the carbon atoms of the naphthalene ring, one for the cyano carbon, and one for the trifluoromethoxy carbon. The carbon atoms directly attached to the -CN and -OCF₃ groups (C1 and C7) are expected to be significantly influenced, as are the quaternary carbons of the naphthalene ring. The trifluoromethoxy carbon will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| H-2 | 7.85 | d | 8.5 |

| H-3 | 7.60 | t | 7.8 |

| H-4 | 8.10 | d | 8.2 |

| H-5 | 7.95 | d | 9.0 |

| H-6 | 7.45 | dd | 9.0, 2.5 |

| H-8 | 7.70 | d | 2.5 |

Note: Data is computationally predicted.

Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| C-1 | 110.5 | s |

| C-2 | 133.0 | s |

| C-3 | 128.5 | s |

| C-4 | 130.0 | s |

| C-4a | 134.5 | s |

| C-5 | 125.0 | s |

| C-6 | 122.0 | s |

| C-7 | 150.0 | q |

| C-8 | 115.0 | s |

| C-8a | 131.0 | s |

| -CN | 118.0 | s |

| -OCF₃ | 121.0 | q |

Note: Data is computationally predicted. 'q' denotes a quartet.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the predicted ¹H and ¹³C signals and confirm the structure, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between H-2 and H-3, H-3 and H-4, and between H-5 and H-6. This would allow for the unambiguous assignment of protons on each of the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. It would show cross-peaks connecting each proton signal (H-2, H-3, H-4, H-5, H-6, H-8) to its corresponding carbon signal (C-2, C-3, C-4, C-5, C-6, C-8), thus confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key expected HMBC correlations would include:

H-2 correlating to C-4 and C-8a.

H-8 correlating to C-6, C-7, and C-1.

H-5 correlating to C-4a and C-7. These correlations are crucial for piecing together the entire molecular framework and confirming the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. For this planar aromatic system, NOESY cross-peaks would be expected between adjacent protons, such as H-2 and H-3, and importantly, between protons on different rings that are spatially proximate, like H-4 and H-5, and H-8 and H-1 (if H-1 existed, this points to the cyano group). This helps to confirm the connectivity and relative positions of the substituents.

Fluorine NMR (¹⁹F NMR) for Trifluoromethoxy Group Characterization

¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is predicted to show a single, sharp singlet. The chemical shift of this signal is characteristic of the trifluoromethoxy group attached to an aromatic ring. The absence of any coupling in the ¹⁹F spectrum would confirm that there are no other fluorine atoms or magnetically active nuclei within close bonding proximity to the -OCF₃ group.

Predicted ¹⁹F NMR Data (CDCl₃, 470 MHz)

| Group Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -OCF₃ | -58.5 | s |

Note: Data is computationally predicted.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These methods are exceptionally useful for identifying the presence of specific functional groups.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that induce a change in the dipole moment. For this compound, several key absorption bands are predicted. The most prominent and diagnostic peak is expected to be the sharp, strong stretching vibration of the cyano (C≡N) group. The C-F bonds of the trifluoromethoxy group are also predicted to produce very strong absorption bands. The aromatic C-H and C=C stretching vibrations of the naphthalene ring will also be present.

Predicted FTIR Data

| Predicted Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| 2230 | Strong, Sharp | C≡N stretch |

| 1620 | Medium | Aromatic C=C stretch |

| 1510 | Medium | Aromatic C=C stretch |

| 1260 | Very Strong | C-O stretch (Ar-O) |

| 1180 | Very Strong | C-F stretch (asymmetric) |

| 1120 | Very Strong | C-F stretch (symmetric) |

| 830 | Strong | Aromatic C-H bend (out-of-plane) |

Note: Data is computationally predicted.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is complementary to FTIR, as it detects vibrational modes that cause a change in the polarizability of the molecule. Often, vibrations that are weak in FTIR are strong in Raman, and vice versa. The C≡N stretch is also expected to be a strong and sharp band in the Raman spectrum. The symmetric vibrations of the aromatic naphthalene ring are typically more intense in Raman than in FTIR, providing a distinct fingerprint for the core structure. The C-F stretching vibrations are generally weaker in Raman compared to their intense FTIR absorptions.

Predicted Raman Spectroscopy Data

| Predicted Raman Shift (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| 2235 | Very Strong | C≡N stretch |

| 1615 | Strong | Aromatic C=C ring stretch |

| 1380 | Strong | Aromatic ring breathing mode |

| 1185 | Weak | C-F stretch (asymmetric) |

| 1125 | Weak | C-F stretch (symmetric) |

| 770 | Medium | Naphthalene ring deformation |

Note: Data is computationally predicted.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of its elemental formula. For this compound, the molecular formula is established as C₁₂H₆F₃NO.

The theoretical exact mass of the [M]⁺˙ ion can be calculated based on the most abundant isotopes of its constituent elements:

| Element | Isotope | Mass (Da) | Number of Atoms | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 12 | 144.000000 |

| Hydrogen | ¹H | 1.007825 | 6 | 6.04695 |

| Fluorine | ¹⁹F | 18.998403 | 3 | 56.995209 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | 237.040148 |

An experimental HRMS analysis is expected to yield a mass measurement that is in close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of this compound.

Tandem mass spectrometry (MS/MS) involves the isolation and subsequent fragmentation of the molecular ion to produce a characteristic fragmentation pattern. This pattern provides valuable information about the connectivity of atoms within the molecule. While specific experimental data for this compound is not publicly available, a predictive fragmentation pathway can be proposed based on the known fragmentation behavior of related aromatic compounds.

The fragmentation of the molecular ion (m/z 237.04) would likely proceed through several key pathways:

Loss of a fluorine atom: Fragmentation of the trifluoromethoxy group could lead to the loss of a fluorine radical, resulting in a fragment ion at m/z 218.04.

Loss of the trifluoromethyl group: Cleavage of the C-O bond could result in the loss of a trifluoromethyl radical (•CF₃), yielding a fragment ion at m/z 168.04.

Loss of carbon monoxide: Following the loss of the trifluoromethyl group, the resulting phenoxide-like species could lose carbon monoxide (CO), a common fragmentation pathway for such intermediates, to give a fragment at m/z 140.04.

Loss of the cyano group: Cleavage of the cyano group as a radical (•CN) would produce a fragment ion at m/z 211.04.

A summary of the predicted key fragment ions is presented in the table below.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 237.04 | 218.04 | •F |

| 237.04 | 168.04 | •CF₃ |

| 168.04 | 140.04 | CO |

| 237.04 | 211.04 | •CN |

Electronic Spectroscopy for Photophysical Property Probing

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is employed to investigate the electronic transitions and de-excitation pathways of a molecule, providing insights into its photophysical properties.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the π-π* transitions of the naphthalene chromophore. The parent naphthalene molecule exhibits characteristic absorption bands around 220 nm, 275 nm, and 312 nm. The presence of the cyano and trifluoromethoxy substituents is anticipated to modulate these transitions. Both are generally considered to be electron-withdrawing groups, which can cause a bathochromic (red) shift in the absorption maxima. Studies on other substituted naphthalenes have shown that such groups can shift the absorption maxima to longer wavelengths. mdpi.com

Based on the behavior of analogous compounds, the predicted UV-Vis absorption maxima for this compound in a non-polar solvent like cyclohexane (B81311) are summarized below.

| Predicted Absorption Band | Wavelength Range (nm) |

| ¹Bₐ | ~320-340 |

| ¹Lₐ | ~280-300 |

| ¹Lₑ | ~230-250 |

Naphthalene and its derivatives are well-known for their fluorescent properties. aatbio.com The fluorescence of this compound will arise from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). The fluorescence emission is expected to be a mirror image of the lowest energy absorption band.

The excitation spectrum, which plots the fluorescence intensity at a fixed emission wavelength while scanning the excitation wavelength, should closely resemble the absorption spectrum. The fluorescence emission spectrum is expected to show a characteristic structured emission profile, typical for aromatic hydrocarbons. The presence of the electron-withdrawing substituents may influence the fluorescence quantum yield and lifetime. For instance, cyano-substituted naphthalenes have been shown to exhibit increased fluorescence intensities compared to the parent naphthalene. mdpi.com

Predicted fluorescence properties for this compound are presented in the following table.

| Property | Predicted Value/Range |

| Excitation Maximum (λₑₓ) | Corresponds to the longest wavelength absorption maximum (~320-340 nm) |

| Emission Maximum (λₑₘ) | ~330-360 nm |

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database or reported in the scientific literature.

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would provide invaluable information, including:

Confirmation of the substitution pattern on the naphthalene ring.

Precise bond lengths and angles, revealing any steric or electronic effects of the substituents on the aromatic system.

Details of the crystal packing, including any π-stacking or other non-covalent interactions, which are crucial for understanding its solid-state properties.

Single-Crystal X-ray Crystallography of this compound

Single-crystal X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method would allow for the unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and torsion angles.

Should a suitable single crystal of this compound be grown, the crystallographic analysis would yield key parameters that define the crystal lattice. These parameters are typically presented in a crystallographic data table. A hypothetical table for this compound, based on data for similar aromatic compounds, is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical formula | C₁₂H₆F₃NO |

| Formula weight | 237.18 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5(2) Å, α = 90° |

| b = 12.3(3) Å, β = 105.2(3)° | |

| c = 9.8(2) Å, γ = 90° | |

| Volume | 995(4) ų |

| Z | 4 |

| Density (calculated) | 1.582 Mg/m³ |

| Absorption coefficient | 0.15 mm⁻¹ |

| F(000) | 480 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.5 to 28.0° |

| Reflections collected | 5100 |

| Independent reflections | 2250 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.055, wR2 = 0.152 |

| R indices (all data) | R1 = 0.078, wR2 = 0.175 |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be dictated by a variety of non-covalent interactions. The electron-withdrawing nature of the cyano and trifluoromethoxy groups, combined with the aromatic naphthalene core, would likely lead to a complex interplay of intermolecular forces.

The cyano group is a versatile participant in intermolecular interactions. It can engage in dipole-dipole interactions due to its significant dipole moment. Furthermore, the nitrogen atom of the cyano group can act as a weak hydrogen bond acceptor. The trifluoromethoxy group, with its highly electronegative fluorine atoms, can also participate in dipole-dipole interactions and potentially weak hydrogen bonding.

A significant feature of the crystal packing of aromatic molecules is the presence of π-π stacking interactions between the naphthalene rings of adjacent molecules. These interactions are crucial in stabilizing the crystal structure. The specific geometry of these π-π stacking interactions, whether face-to-face or offset, would be determined by the electronic properties of the substituents. In related naphthalene derivatives, π-π stacking distances are typically in the range of 3.4 Å. researchgate.net

Computational and Theoretical Investigations of 1 Cyano 7 Trifluoromethoxy Naphthalene

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and predict the most stable three-dimensional arrangement of atoms, known as the optimized geometry.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov Instead of dealing with the complex wave function of a multi-electron system, DFT focuses on the electron density, which simplifies calculations significantly without a major loss of accuracy. For 1-cyano-7-(trifluoromethoxy)naphthalene, a DFT study would begin by optimizing the molecular geometry to find its lowest energy conformation.

This optimization process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, it would determine the precise orientation of the cyano (-CN) and trifluoromethoxy (-OCF₃) groups relative to the naphthalene (B1677914) ring system. The planarity of the naphthalene core and any distortions caused by the substituents would be quantified. Understanding the molecular conformation is the first step in predicting a molecule's reactivity, spectroscopic properties, and intermolecular interactions. tandfonline.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational cost than DFT.

An ab initio analysis of this compound would offer a more rigorous description of its electronic structure. This would include a detailed analysis of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for understanding the molecule's electronic properties, reactivity, and its behavior in chemical reactions. samipubco.com High-accuracy methods are particularly valuable for benchmarking results obtained from more computationally efficient methods like DFT.

Spectroscopic Property Predictions via Computational Models

Computational models are instrumental in predicting and interpreting various types of spectra. These predictions can guide experimental work and help in the assignment of experimental spectral features to specific molecular motions or electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, providing valuable support for experimental assignments. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for this purpose.

A GIAO calculation for this compound, performed on its DFT-optimized geometry, would yield a set of predicted chemical shifts for each unique hydrogen and carbon atom in the molecule. These theoretical values, when compared to experimental spectra, can confirm the molecular structure and help assign specific peaks to their corresponding atoms. This is particularly useful for complex aromatic systems where spectral overlap can make assignments challenging.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. A computational frequency analysis, typically performed using DFT, can predict the frequencies and intensities of these vibrations.

For this compound, this analysis would provide a theoretical vibrational spectrum. Each predicted frequency would correspond to a specific molecular motion, such as the C≡N stretch of the cyano group, C-F stretches within the trifluoromethoxy group, C-H bending, and various stretching and deformation modes of the naphthalene ring. These predictions are invaluable for interpreting experimental IR and Raman spectra, allowing for a detailed assignment of the observed absorption bands.

To understand a molecule's interaction with light, particularly in the ultraviolet-visible (UV-Vis) range, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net It is used to calculate the energies of electronic excited states, which correspond to the absorption of light.

A TD-DFT calculation on this compound would predict its electronic absorption spectrum, yielding the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths (a measure of absorption intensity). ssrn.com This information is critical for understanding the molecule's color (or lack thereof) and its photophysical properties. The analysis would also reveal the nature of the electronic transitions, for example, whether they are π→π* transitions localized on the naphthalene ring or involve charge transfer between the substituents and the aromatic system. Such insights are fundamental to applications in materials science and photochemistry.

Analysis of Molecular Orbitals and Electron Density Distribution

Computational and theoretical chemistry provide powerful tools for understanding the electronic structure and reactivity of molecules like this compound. By examining the molecular orbitals and the distribution of electron density, insights into the molecule's chemical behavior can be elucidated.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to determining the electronic properties and reactivity of a molecule. nih.gov The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity and lower stability.

For this compound, the presence of both an electron-withdrawing cyano (-CN) group and a strongly electron-withdrawing trifluoromethoxy (-OCF₃) group significantly influences the energies of the frontier orbitals. These substituents are expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted naphthalene. The strong electron-withdrawing nature of these groups reduces the electron density of the naphthalene ring system, making it less susceptible to electrophilic attack and more prone to nucleophilic attack.

| Molecular Orbital | Hypothetical Energy (eV) | Description |

| HOMO | -7.5 | The distribution of the HOMO is likely to be concentrated over the naphthalene ring system, with some contribution from the oxygen atom of the trifluoromethoxy group. The presence of electron-withdrawing groups lowers its energy, indicating reduced electron-donating ability. |

| LUMO | -2.0 | The LUMO is also expected to be delocalized over the aromatic system, with significant contributions from the cyano group, which possesses a low-lying π* orbital. This indicates a propensity to accept electrons at this site. |

| HOMO-LUMO Gap | 5.5 | The relatively large energy gap suggests that this compound is a kinetically stable molecule. This stability is a consequence of the strong electron-withdrawing effects of the substituents. |

Note: The values presented in this table are illustrative and based on general principles of substituent effects on aromatic systems. Actual values would require specific quantum chemical calculations.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow denote regions of intermediate potential.

The distribution of charge in this compound is primarily governed by the inductive and resonance effects of the cyano and trifluoromethoxy substituents. Both groups are strongly electron-withdrawing.

The cyano group (-CN) is also a powerful electron-withdrawing group, exhibiting both a strong inductive effect (-I) and a resonance effect (-R). The nitrogen atom is more electronegative than carbon, leading to a polarization of the C≡N bond and a withdrawal of electron density from the ring through the sigma framework. Additionally, the π-system of the cyano group can accept electron density from the naphthalene ring via resonance.

The combined influence of these two electron-withdrawing groups results in a significant depletion of electron density on the naphthalene ring system, rendering it "electron-poor." This has a profound impact on the molecule's reactivity, making it more susceptible to nucleophilic aromatic substitution and less reactive towards electrophiles.

Reaction Mechanism Studies and Reactivity Predictions

Theoretical studies can also be employed to investigate the mechanisms of chemical reactions and to predict the reactivity of molecules.

The synthesis of this compound likely involves a multi-step process, and computational chemistry can help to elucidate the most probable reaction pathways by calculating the energies of intermediates and transition states. While a specific, documented synthesis for this exact molecule is not readily found, plausible synthetic routes can be proposed based on known reactions for introducing cyano and trifluoromethoxy groups onto naphthalene rings.

One potential pathway could involve the introduction of the trifluoromethoxy group first, followed by cyanation. For instance, a substituted naphthol could be converted to its corresponding trifluoromethoxide. The subsequent introduction of the cyano group could be achieved through various methods, such as the Sandmeyer reaction of a corresponding amine or palladium-catalyzed cyanation of a halo-naphthalene. acs.org Computational modeling could be used to assess the feasibility of these steps by determining the activation energies for each reaction.

Another possibility is the construction of the substituted naphthalene ring from smaller, functionalized precursors. scispace.com Theoretical calculations could help in designing such a synthesis by predicting the regioselectivity and stereoselectivity of key bond-forming reactions.

In certain synthetic methodologies for introducing trifluoromethyl or related groups, trifluoromethyl-substituted carbocations can be key intermediates. mdpi.com The stability of these carbocations plays a crucial role in determining the reaction's outcome. The trifluoromethyl group is strongly destabilizing to an adjacent carbocation due to its powerful electron-withdrawing inductive effect.

In the context of forming a trifluoromethoxy-substituted naphthalene, if a reaction pathway were to proceed through a carbocation intermediate on the aromatic ring, the position of the trifluoromethoxy group would significantly influence its stability. A trifluoromethoxy group would destabilize a carbocation at the ortho and para positions through its inductive effect, although its resonance effect could offer some stabilization. Computational studies can quantify these effects and help to predict the most likely sites for substitution and the preferred reaction mechanisms. For example, if a reaction proceeds via an electrophilic aromatic substitution mechanism, the formation of a carbocation intermediate (a sigma complex) is a key step. The energy of this intermediate, and thus the rate of reaction, would be highly dependent on the position of the trifluoromethoxy and cyano groups.

Computational Insights into Regioselectivity and Stereoselectivity

While specific computational studies on the regioselectivity and stereoselectivity of this compound are not extensively available in the public domain, the principles of computational chemistry provide a robust framework for predicting its behavior, particularly in electrophilic aromatic substitution (EAS) reactions. Theoretical investigations, primarily using Density Functional Theory (DFT), are instrumental in determining the most likely sites of electrophilic attack by analyzing the electronic properties of the naphthalene system and the stability of reaction intermediates.

Regioselectivity in Electrophilic Aromatic Substitution

The regioselectivity of EAS on this compound is dictated by the electronic effects of its two substituents: the cyano (-CN) group at the C1 position and the trifluoromethoxy (-OCF3) group at the C7 position. Both are potent electron-withdrawing groups, which deactivate the naphthalene ring system towards electrophilic attack compared to unsubstituted naphthalene. minia.edu.eglibretexts.orgnumberanalytics.com This deactivation stems from the inductive effect and, in the case of the cyano group, resonance, which pulls electron density out of the aromatic π-system. libretexts.orglibretexts.org

In computational models, the prediction of regioselectivity is often achieved by calculating the energies of the possible Wheland intermediates (also known as arenium ions or sigma-complexes) that can be formed upon the attack of an electrophile at each available carbon position. ulethbridge.ca The transition state leading to the most stable intermediate is lowest in energy, indicating the preferred reaction pathway. libretexts.org

For this compound, the naphthalene core has two rings. The ring containing the cyano group is heavily deactivated. The cyano and trifluoromethoxy groups are classified as meta-directing groups in benzene (B151609) chemistry. minia.edu.egwikipedia.org However, in the context of naphthalene, substitution is generally favored on the same ring as an existing substituent if it is an activating group, and on the other ring if it is a deactivating group, with a strong preference for the α-positions (4, 5, and 8) over the β-positions (2, 3, and 6) due to the greater stability of the resulting carbocation intermediate. ulethbridge.ca

Given that both -CN and -OCF3 are deactivating, electrophilic attack would be predicted to occur on the ring that is least deactivated. The cyano group is one of the strongest deactivating groups due to its powerful inductive and resonance effects. libretexts.orgnih.gov The trifluoromethoxy group is also strongly deactivating via a powerful inductive effect (-I). Therefore, computational analysis would likely focus on determining the relative deactivation of each ring.

A hypothetical DFT study would calculate the energies of the sigma-complexes for electrophilic attack at each unsubstituted position (C2, C3, C4, C5, C6, and C8). The results would likely show that substitution is least favorable on the ring bearing the cyano group (at C2, C3, and C4). The most probable sites for electrophilic attack would be the α-positions of the other ring, namely C5 and C8.

To illustrate this, a hypothetical data table of calculated relative energies for the formation of the Wheland intermediate during a nitration reaction is presented below. A lower relative energy indicates a more stable intermediate and a more favored reaction site.

| Position of Electrophilic Attack | Relative Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| C2 | +5.8 | Minor |

| C3 | +6.5 | Minor |

| C4 | +4.2 | Minor |

| C5 | 0.0 | Major |

| C6 | +2.1 | Minor |

| C8 | +0.5 | Major |

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of output a computational study would provide to predict regioselectivity.

Stereoselectivity

Stereoselectivity is generally not a primary consideration for electrophilic aromatic substitution reactions on this compound. The molecule itself is achiral and does not possess any stereocenters. The introduction of a new substituent via EAS does not typically create a stereocenter unless the incoming electrophile itself is chiral or a chiral center is formed in a side chain. For common EAS reactions like nitration, halogenation, or Friedel-Crafts acylation, the products formed would also be achiral. Therefore, computational investigations into the stereoselectivity of such reactions would not be applicable.

Chemical Reactivity and Transformation Pathways of 1 Cyano 7 Trifluoromethoxy Naphthalene

Reactivity at the Cyano Group

The cyano group is a versatile functional moiety that can undergo a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom, as well as the ability of the nitrile to activate the aromatic ring towards certain reactions.

The hydrolysis of nitriles is a fundamental reaction that typically proceeds under acidic or basic conditions to yield carboxylic acids or their corresponding salts. nih.govresearchgate.net In the case of 1-Cyano-7-(trifluoromethoxy)naphthalene, hydrolysis would lead to the formation of 7-(trifluoromethoxy)naphthalene-1-carboxylic acid. This transformation involves the initial hydration of the nitrile to form an amide intermediate, 7-(trifluoromethoxy)naphthalene-1-carboxamide, which is then further hydrolyzed to the carboxylic acid.

The reaction conditions for such a hydrolysis would need to be carefully controlled to avoid potential side reactions, given the presence of the trifluoromethoxy group which is generally stable under many conditions but could be sensitive to harsh reagents. rsc.org

Illustrative Data for Hydrolysis of this compound:

| Entry | Reagents and Conditions | Product | Yield (%) |

| 1 | H₂SO₄ (aq), reflux | 7-(trifluoromethoxy)naphthalene-1-carboxylic acid | Data not available |

| 2 | NaOH (aq), reflux, then H₃O⁺ | 7-(trifluoromethoxy)naphthalene-1-carboxylic acid | Data not available |

| 3 | HCl (aq), reflux | 7-(trifluoromethoxy)naphthalene-1-carboxamide | Data not available |

The cyano group can be readily reduced to a primary amine, providing a valuable synthetic route to aminomethyl compounds. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni). nih.gov Reduction of this compound would yield [7-(trifluoromethoxy)naphthalen-1-yl]methanamine.

The choice of reducing agent would be critical to ensure the integrity of the trifluoromethoxy group. While LiAlH₄ is a powerful reducing agent, catalytic hydrogenation might offer a milder alternative.

Illustrative Data for Reduction of this compound:

| Entry | Reagents and Conditions | Product | Yield (%) |

| 1 | LiAlH₄, THF, then H₂O | [7-(trifluoromethoxy)naphthalen-1-yl]methanamine | Data not available |

| 2 | H₂, Pd/C, Ethanol | [7-(trifluoromethoxy)naphthalen-1-yl]methanamine | Data not available |

| 3 | Raney Ni, NH₃, Ethanol | [7-(trifluoromethoxy)naphthalen-1-yl]methanamine | Data not available |

The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions provide routes to various heterocyclic systems. For instance, [3+2] cycloadditions with azides can yield tetrazoles, while reactions with 1,3-dipoles can form other five-membered rings. cdnsciencepub.com

While the naphthalene (B1677914) ring itself can undergo cycloaddition reactions, the nitrile functionality offers an alternative reaction site. The electron-withdrawing nature of the trifluoromethoxy group could influence the reactivity of the cyano group in such transformations. Specific examples of cycloaddition reactions involving this compound are not well-documented in the literature, but the general reactivity of aromatic nitriles suggests this is a plausible transformation pathway. cdnsciencepub.com

Reactivity at the Trifluoromethoxy Group

The trifluoromethoxy group (-OCF₃) is known for its high stability, which is a consequence of the strong carbon-fluorine bonds. rsc.org This stability makes it a desirable substituent in many applications, as it is resistant to many common chemical transformations.

The trifluoromethoxy group is generally robust and resistant to cleavage under a wide range of acidic and basic conditions. rsc.org This stability is attributed to the high bond strength of the C-F bonds and the electron-withdrawing nature of the fluorine atoms, which strengthens the C-O bond. Unlike a methoxy (B1213986) group, the trifluoromethoxy group is not readily cleaved by common ether-cleaving reagents like HBr or BBr₃.

However, under very harsh conditions, cleavage of the aryl-O bond might be possible, although this would likely require forcing conditions that could also affect other parts of the molecule.

Direct electrophilic or nucleophilic attack on the trifluoromethoxy group itself is highly unlikely. The fluorine atoms are not good leaving groups for nucleophilic substitution at the carbon atom. Similarly, the oxygen atom is rendered electron-deficient by the three fluorine atoms, making it a poor site for electrophilic attack.

The primary influence of the trifluoromethoxy group is its strong electron-withdrawing effect on the naphthalene ring. This deactivates the ring towards electrophilic aromatic substitution and influences the regioselectivity of such reactions. Conversely, it can activate the ring towards nucleophilic aromatic substitution, although the cyano group is also a strong electron-withdrawing group and would exert a similar influence. cdnsciencepub.com

Reactivity of the Naphthalene Core

The dual substitution on the naphthalene ring system dictates its reactivity in various chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Substituted Naphthalene

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be significantly slower than on unsubstituted naphthalene. Both the cyano and trifluoromethoxy groups are powerful deactivating groups, withdrawing electron density from the π-system and making it less attractive to incoming electrophiles. vaia.combeilstein-journals.orgorganicchemistrytutor.comlibretexts.org

The regioselectivity of any potential EAS reaction is determined by the combined directing effects of the two substituents. In naphthalene systems, substitution at the α-position (1, 4, 5, 8) is generally favored over the β-position (2, 3, 6, 7) because the carbocation intermediate (a Wheland intermediate) formed during α-attack is better stabilized by resonance, allowing one of the aromatic rings to remain intact in more resonance structures. libretexts.orgvaia.com

For this compound, the directing effects are as follows:

1-Cyano Group : As a deactivating group with a strong negative inductive (-I) and resonance (-M) effect, it directs incoming electrophiles away from its own ring. Theoretical studies on naphthalene derivatives suggest that a -I substituent at the 1-position directs incoming groups to the 5- and 8-positions. researchgate.net

7-Trifluoromethoxy Group : This group is also strongly deactivating, primarily through its potent -I effect, which overwhelms the weak positive resonance (+M) effect of the oxygen atom. beilstein-journals.orgnih.gov A deactivating group at a β-position (like C7) tends to direct incoming electrophiles to the α-positions of the other ring, primarily the 1- and 8-positions.

Considering these combined effects, the most likely positions for electrophilic attack are C5 and C8, as they are activated by both substituents. However, the C8 position is subject to significant steric hindrance from the adjacent cyano group at the C1 (peri) position. Therefore, substitution at the C5 position is predicted to be the most favored outcome. Attack at the C4 position is also a possibility.

| Reaction | Electrophile | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 1-Cyano-5-nitro-7-(trifluoromethoxy)naphthalene | 1-Cyano-8-nitro-7-(trifluoromethoxy)naphthalene |

| Halogenation (Br₂/FeBr₃) | Br⁺ | 5-Bromo-1-cyano-7-(trifluoromethoxy)naphthalene | 8-Bromo-1-cyano-7-(trifluoromethoxy)naphthalene |

| Sulfonation (SO₃/H₂SO₄) | SO₃ | This compound-5-sulfonic acid | This compound-8-sulfonic acid |

Nucleophilic Aromatic Substitution Reactions

The presence of two strong electron-withdrawing groups makes the naphthalene ring electron-deficient and thus, a suitable candidate for nucleophilic aromatic substitution (SNAr). libretexts.org This reaction pathway is generally not feasible for electron-rich aromatics like unsubstituted naphthalene. For an SNAr reaction to occur, a good leaving group (such as a halide) must be present on the ring, and the ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

While this compound itself does not possess a typical leaving group, if a derivative, such as 8-chloro-1-cyano-7-(trifluoromethoxy)naphthalene, were subjected to a strong nucleophile (e.g., sodium methoxide), a substitution reaction would be expected to proceed readily. The electron-withdrawing cyano and trifluoromethoxy groups would stabilize the negative charge in the intermediate Meisenheimer complex, lowering the activation energy for the reaction. masterorganicchemistry.com The rate of reaction would be significantly faster than for an analogous monochloronaphthalene.

Oxidation and Reduction Chemistry of the Naphthalene Ring System

Oxidation: The electron-deficient nature of the this compound ring system makes it highly resistant to oxidation. Typical oxidative conditions that might affect unsubstituted naphthalene would likely leave this molecule intact. researchgate.net Powerful oxidizing agents might lead to degradation of the molecule rather than selective oxidation of the aromatic core. In contrast, unsubstituted naphthalene can be oxidized by various reagents, including a Manganese(IV) complex, or enzymatically by microorganisms to form dihydrodiols. nih.govnih.gov

Reduction: The molecule is primed for reduction reactions. Several pathways are possible:

Reduction of the Cyano Group: The nitrile can be reduced. Catalytic hydrogenation (e.g., H₂, Pd/C) could reduce the cyano group to an aminomethyl group (-CH₂NH₂). Other reducing agents, like lithium aluminum hydride (LiAlH₄), would also accomplish this transformation.

Reduction of the Naphthalene Core: The aromatic rings can be reduced via catalytic hydrogenation under more forcing conditions (higher pressure and/or temperature). The electron-withdrawing substituents facilitate this reduction compared to naphthalene itself. The ring bearing the cyano group is likely to be reduced preferentially, leading to tetrahydro- and eventually decahydronaphthalene (B1670005) derivatives.

Interplay of Substituent Effects on Reactivity

The reactivity of the molecule is not merely a sum of its parts but a result of the complex interplay between the electronic and steric properties of its two distinct substituents.

Electronic Effects of Cyano and Trifluoromethoxy Groups on Naphthalene Reactivity

The electronic landscape of the naphthalene core is dominated by the electron-withdrawing nature of both the cyano and trifluoromethoxy groups. Their effects can be understood through inductive and resonance contributions, often quantified by Hammett substituent constants. acs.orgscience.gov

Cyano Group (-CN): This group is strongly electron-withdrawing through both the inductive effect (-I) of the electronegative nitrogen atom and a powerful resonance effect (-M), which delocalizes π-electrons from the ring onto the nitrile.

Trifluoromethoxy Group (-OCF₃): This is a unique substituent. The oxygen atom has lone pairs capable of resonance donation (+M), which would normally be activating. However, the three highly electronegative fluorine atoms exert a formidable negative inductive effect (-I) that completely overwhelms the resonance donation. beilstein-journals.orgnih.gov The net result is a group that is strongly electron-withdrawing and deactivating. vaia.comresearchgate.net

The combined effect of these two groups is a significant depletion of electron density across the entire naphthalene system, which deactivates the ring towards electrophiles and activates it towards nucleophiles.

| Substituent | Inductive Effect | Resonance Effect | Hammett Constant (σₚ) |

|---|---|---|---|

| -CN | -I (Withdrawing) | -M (Withdrawing) | +0.66 |

| -OCF₃ | -I (Strongly Withdrawing) | +M (Weakly Donating) | +0.35 |

| -H | Neutral | Neutral | 0.00 |

Note: Hammett constants are for the para position on a benzene (B151609) ring and are used here to illustrate the general electronic effect.

Steric Hindrance Considerations in Chemical Transformations

Steric factors play a critical role in dictating the regiochemical outcomes of reactions, particularly in the rigid naphthalene framework.

Peri-Interaction: The most significant steric interaction in this compound involves the C1 and C8 positions. The cyano group at C1, while linear, creates considerable steric hindrance for the approach of an electrophile or nucleophile to the C8 position. This steric clash increases the activation energy for substitution at C8, making it kinetically less favorable than substitution at other electronically activated but less hindered positions, such as C5.

Ortho-Interactions: The positions adjacent to the substituents (C2 and C6) are also subject to steric hindrance. Attack at C2 is disfavored due to proximity to the C1-cyano group, and attack at C6 is hindered by the trifluoromethoxy group at C7.

Derivatization and Functional Group Interconversions

The chemical architecture of this compound, featuring a naphthalene core substituted with a cyano (-C≡N) group and a trifluoromethoxy (-OCF₃) group, offers several avenues for derivatization and functional group interconversion. These transformations are crucial for synthesizing new analogues with modified physicochemical properties or for creating building blocks for more complex molecular structures. The reactivity is primarily centered on the cyano group, with the trifluoromethoxy group and the aromatic naphthalene ring also presenting opportunities for modification, albeit under different conditions. The naphthalene scaffold itself is a versatile platform in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. nih.govekb.eg

Transformations of the Cyano Group

The cyano group is one of the most versatile functional groups in organic synthesis, capable of being converted into various other functionalities such as amines, carboxylic acids, and heterocycles. researchgate.netrsc.org

Hydrolysis to Carboxylic Acid and Amide

One of the fundamental transformations of the nitrile function is its hydrolysis to a carboxylic acid or an amide intermediate. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. The reaction proceeds through an amide intermediate, which can be isolated under controlled conditions or further hydrolyzed to the corresponding carboxylic acid, 7-(trifluoromethoxy)naphthalene-1-carboxylic acid.

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., NaOH, KOH), the hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to yield the amide. Saponification of the amide under these conditions leads to the carboxylate salt, which upon acidic workup yields the carboxylic acid.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis to Amide | H₂SO₄ (conc.), H₂O, controlled temperature | 7-(trifluoromethoxy)naphthalene-1-carboxamide |

| Hydrolysis to Carboxylic Acid | H₂SO₄/H₂O or NaOH/H₂O, followed by H₃O⁺ workup | 7-(trifluoromethoxy)naphthalene-1-carboxylic acid |

Reduction to Amine

The cyano group can be readily reduced to a primary amine, providing a key synthetic route to aminomethyl derivatives. This transformation is typically achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄) : A common and effective reagent for this conversion is LiAlH₄ in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.org This reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, ultimately yielding [7-(trifluoromethoxy)naphthalen-1-yl]methanamine. libretexts.org

Catalytic Hydrogenation : Another method involves catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or Raney nickel. This method is often considered "greener" but may require high pressures and temperatures.

| Transformation | Reagents and Conditions | Product |

| Reduction to Primary Amine | 1. LiAlH₄, THF 2. H₂O workup | [7-(trifluoromethoxy)naphthalen-1-yl]methanamine |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, high pressure | [7-(trifluoromethoxy)naphthalen-1-yl]methanamine |

Formation of Heterocyclic Systems